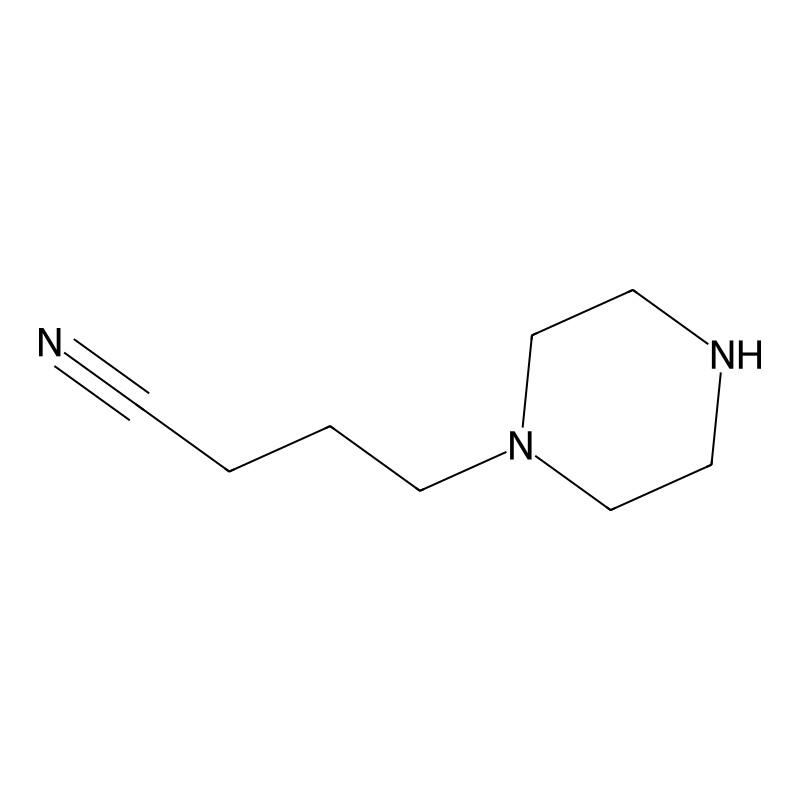

1-(3-Cyanopropyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This chemical compound does not possess a readily available PubMed search result, which is a database specifically focused on biomedical and life sciences literature []. This suggests that research on 1-(3-Cyanopropyl)piperazine might be limited or not yet published in widely accessible scientific journals.

- Chemical Structure: The presence of a piperazine ring and a cyano group in the molecule suggests potential applications related to medicinal chemistry. Piperazine is a common scaffold found in various drugs, while the cyano group can participate in various chemical reactions.

- Limited Commercial Availability: Information regarding 1-(3-Cyanopropyl)piperazine is available from chemical suppliers, but these resources primarily focus on product specifications rather than research applications [, ].

1-(3-Cyanopropyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with a cyanopropyl group at the 1-position. The piperazine moiety is a six-membered heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which can influence biological activity.

- Alkylation: The nitrogen atoms in the piperazine ring can react with alkyl halides to form various alkylated derivatives, allowing for the introduction of different functional groups.

- Acylation: This reaction involves the introduction of acyl groups to the nitrogen atoms, forming amides, which can modify the compound's properties and biological activity .

- N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides, which may exhibit different pharmacological profiles .

These reactions provide pathways for synthesizing various derivatives that may enhance or alter the biological effects of the parent compound.

The biological activity of 1-(3-Cyanopropyl)piperazine has been explored in various studies. Piperazine derivatives are often investigated for their potential as:

- Antidepressants: Some studies suggest that piperazine compounds exhibit antidepressant properties, potentially through modulation of neurotransmitter systems .

- Analgesics: Certain derivatives have shown analgesic activity, making them candidates for pain management therapies .

- Antitumor Agents: Research indicates that modifications of piperazine structures can lead to compounds with anticancer properties, targeting specific cancer cell lines .

The unique cyanopropyl substitution may also influence these activities, warranting further investigation.

Several synthesis methods exist for producing 1-(3-Cyanopropyl)piperazine:

- Direct Alkylation: The reaction of piperazine with 3-chloropropionitrile under basic conditions can yield 1-(3-Cyanopropyl)piperazine. This method typically involves heating the reactants in a solvent like dimethylformamide or ethanol.

- Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to introduce the cyanopropyl group onto the piperazine ring .

These methods highlight the versatility of piperazine chemistry and its ability to incorporate diverse functional groups.

1-(3-Cyanopropyl)piperazine has potential applications in various fields:

- Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs targeting central nervous system disorders.

- Chemical Research: As a building block in organic synthesis, it can serve as a precursor for more complex molecules in medicinal chemistry.

- Material Science: Its unique properties may find applications in polymer chemistry or as ligands in coordination chemistry.

Studies on 1-(3-Cyanopropyl)piperazine's interactions with biological targets have shown promising results. For instance:

- Receptor Binding Studies: Research has indicated that certain piperazine derivatives interact with serotonin and dopamine receptors, which are crucial for mood regulation and neuropharmacology .

- Enzyme Inhibition: Interaction studies have demonstrated that some derivatives inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in metabolic disorders .

These findings underscore the importance of further research into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1-(3-Cyanopropyl)piperazine. Here are some notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-(2-Methylpropyl)piperazine | Similar piperazine core | Exhibits different receptor binding profiles |

| 1-(4-Fluorobutyl)piperazine | Fluorinated alkyl substituent | Enhanced solubility and altered biological activity |

| 1-(3-Chloropropyl)piperazine | Chlorinated alkyl substituent | Potentially different toxicity and efficacy |

These compounds illustrate variations in biological activity and pharmacological profiles, emphasizing the importance of structural modifications in drug design. The unique substitution patterns on the piperazine ring significantly influence their interaction with biological targets and therapeutic potential.

The receptor binding affinity of 1-(3-Cyanopropyl)piperazine has been evaluated through various experimental frameworks, revealing important insights into its pharmacological potential. Research has demonstrated that piperazine derivatives, including 1-(3-Cyanopropyl)piperazine, exhibit significant interactions with multiple neurotransmitter receptor systems .

Histamine H3 Receptor Interactions

Studies have shown that piperazine derivatives demonstrate notable affinity for histamine H3 receptors, though with varying degrees of selectivity. The structural framework of 1-(3-Cyanopropyl)piperazine contains the core piperazine ring system that is essential for H3 receptor recognition [2] [3]. When compared to piperidine-containing analogues, piperazine derivatives generally show reduced affinity for sigma-1 receptors while maintaining histamine H3 receptor binding properties [2].

The binding affinity data demonstrates that modifications to the piperazine ring system significantly influence receptor selectivity. For instance, comparative studies between compound 4 (containing a piperazine moiety) and compound 5 (containing a piperidine moiety) revealed that the piperazine derivative showed human histamine H3 receptor Ki values of 3.17 nanomolar compared to 7.70 nanomolar for the piperidine analogue [2]. This suggests that the piperazine ring may provide enhanced H3 receptor affinity in certain structural contexts.

Sigma Receptor Binding Characteristics

The sigma receptor binding profile of 1-(3-Cyanopropyl)piperazine reflects the general pattern observed for piperazine derivatives, which typically show preferential binding to sigma-2 receptors over sigma-1 receptors. Research indicates that piperazine-containing compounds demonstrate sigma-1 receptor Ki values in the micromolar range, while piperidine analogues achieve nanomolar affinity [2] [3].

Specifically, piperazine derivatives in related structural series showed sigma-1 receptor Ki values ranging from 112 to 1531 nanomolar, with sigma-2 receptor Ki values typically in the range of 64 to 247 nanomolar [2]. This binding pattern suggests that 1-(3-Cyanopropyl)piperazine would likely demonstrate similar sigma receptor selectivity profiles.

Serotonin and Dopamine Receptor Interactions

Piperazine derivatives have been extensively studied for their interactions with serotonin and dopamine receptors. The structural framework of 1-(3-Cyanopropyl)piperazine contains the arylpiperazine moiety that is crucial for central nervous system activity, particularly regarding serotonergic and dopaminergic systems [4] [5].

Research has demonstrated that piperazine derivatives can modulate serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors [6] [7]. The binding affinity for these receptors is significantly influenced by the substitution pattern on the piperazine ring and the nature of the linking chain. Studies have shown that certain piperazine derivatives achieve nanomolar binding affinities for serotonin 5-HT1A receptors, with Ki values ranging from 0.5 to 21.3 nanomolar [8].

Enzymatic Interaction Mechanisms

Cytochrome P450 Interactions

The metabolic profile of 1-(3-Cyanopropyl)piperazine involves interactions with various cytochrome P450 enzymes. Research indicates that piperazine derivatives are primarily metabolized by CYP2D6, CYP1A2, and CYP3A4 isoenzymes [9]. These enzymatic interactions play crucial roles in determining the pharmacokinetic properties and metabolic stability of the compound.

Studies have shown that piperazine derivatives undergo extensive metabolism through N-oxidation, hydroxylation, and N-dealkylation pathways [10]. The major metabolic pathway for piperazine compounds involves modification of the piperazine moiety, with microsomal enzymes catalyzing various oxidative transformations [11].

Monoamine Oxidase Interactions

Research has demonstrated that piperazine derivatives can act as inhibitors of monoamine oxidase enzymes, particularly MAO-A. Studies have shown that certain piperazine-containing compounds achieve IC50 values in the micromolar range for MAO-A inhibition [12]. The thiazolylhydrazine-piperazine derivatives have shown significant selectivity for MAO-A enzyme inhibition, with some compounds demonstrating IC50 values as low as 0.057 micromolar [12].

Soluble Epoxide Hydrolase Interactions

Piperazine derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids. Research has shown that incorporation of piperazine functionality into inhibitor designs can provide potent sEH inhibition with improved pharmacokinetic properties [13]. Some piperazine-containing sEH inhibitors have achieved IC50 values in the nanomolar range against human sEH enzyme [13].

Quantitative Structure-Activity Relationship (QSAR) Models

Three-Dimensional QSAR Studies

Three-dimensional quantitative structure-activity relationship models have been developed for piperazine-based compounds to understand their biological activity profiles. Comparative molecular field analysis (CoMFA) has been employed to identify regions where steric and electrostatic effects correlate with biological activity [14].

Studies have demonstrated that QSAR models for piperazine derivatives can achieve correlation coefficients (r²) values of 0.592 for cross-validated models and 0.989 for conventional models when properly designed [14]. These models have provided insights into the structural requirements for binding to target proteins and have guided the development of more potent analogues.

Two-Dimensional QSAR Analysis

Two-dimensional QSAR models have been developed for piperazine derivatives with antidepressant activities. These models have identified key molecular descriptors that influence biological activity, including AtypeC6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 for serotonin reuptake inhibition [15].

The statistical analysis of these models has shown correlation coefficients greater than 0.924 for training sets and cross-validation coefficients greater than 0.870, indicating robust predictive capability [15]. These descriptors have been used to guide the design of new piperazine derivatives with improved activity profiles.

Molecular Field Analysis

Molecular field analysis has been used to investigate the substitutional requirements for favorable receptor-drug interactions in piperazine derivatives. This approach has provided detailed information about the three-dimensional properties of ligands and their relationship to biological activity [15].

The analysis has revealed that specific molecular regions are crucial for activity, with hydrophobic and electrostatic field contributions playing significant roles in determining binding affinity and selectivity [15]. These findings have been used to design new piperazine derivatives with enhanced therapeutic potential.

Metabolic Pathway Predictions

Phase I Metabolism

The metabolic pathway predictions for 1-(3-Cyanopropyl)piperazine indicate that the compound would undergo extensive Phase I metabolism. The primary metabolic transformations include N-oxidation of the piperazine ring, hydroxylation of the cyanopropyl chain, and potential N-dealkylation reactions [10] [16].

Studies have shown that piperazine derivatives are metabolized through multiple pathways, with the piperazine ring being particularly susceptible to oxidative metabolism [17]. The metabolic activation can lead to the formation of reactive intermediates, including iminium ions that can form covalent adducts with nucleophilic macromolecules [16].

Phase II Conjugation Reactions

Phase II metabolism of piperazine derivatives involves conjugation reactions, particularly glucuronidation and sulfation. Research has demonstrated that piperazine metabolites can undergo glucuronidation by UDP-glucuronosyltransferase enzymes, particularly UGT1A4 [18].

The conjugation reactions serve as detoxification pathways, increasing the water solubility of metabolites and facilitating their excretion. Studies have shown that glucuronidation plays a significant role in the formation of Phase II metabolites for piperazine compounds [10].

Metabolic Stability and Clearance

The metabolic stability of piperazine derivatives varies significantly depending on their structural features. Research has shown that certain piperazine compounds demonstrate poor metabolic stability in liver microsomes, with rapid clearance rates [11] [19].

Studies have indicated that the piperazine ring system is particularly vulnerable to metabolic degradation, with potential for bioactivation leading to reactive metabolite formation [20]. The metabolic clearance is primarily mediated by hepatic metabolism, with contributions from both cytochrome P450 and non-P450 enzymes [18].

| Metabolic Pathway | Primary Enzymes | Major Products | Significance |

|---|---|---|---|

| N-oxidation | CYP2D6, CYP1A2 | N-oxide metabolites | Detoxification |

| Hydroxylation | CYP3A4, CYP2C19 | Hydroxylated derivatives | Active metabolites |

| N-dealkylation | CYP2D6, CYP3A4 | Dealkylated products | Metabolic activation |

| Glucuronidation | UGT1A4 | Glucuronide conjugates | Excretion pathway |

| Ring contraction | Multiple enzymes | Imidazoline derivatives | Bioactivation |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant